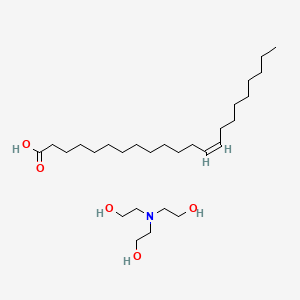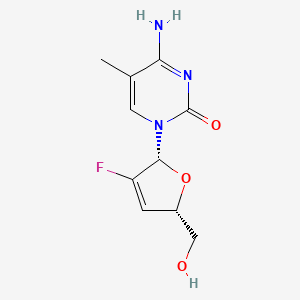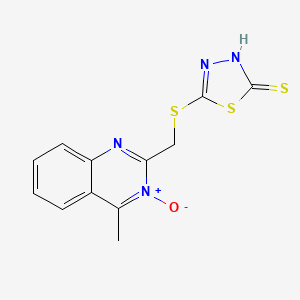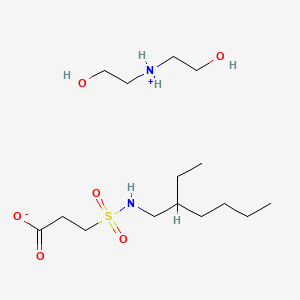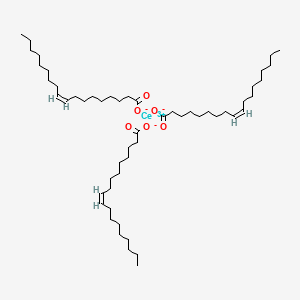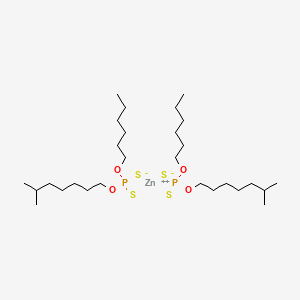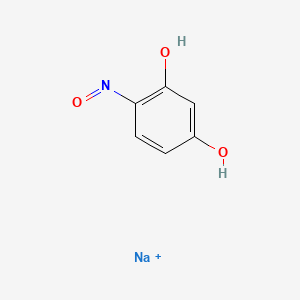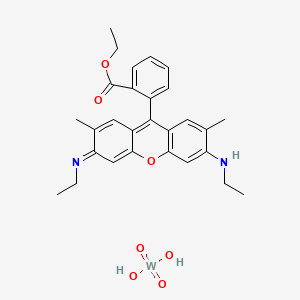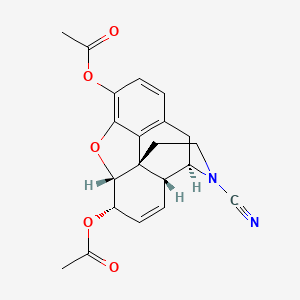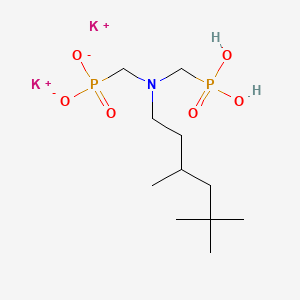
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H27NO6P2.2K and a molecular weight of 405.4486 g/mol. This compound is known for its unique structure, which includes a phosphonatomethyl group and a 3,5,5-trimethylhexyl group, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
The synthesis of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves several steps. The primary synthetic route includes the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and purity.
Análisis De Reacciones Químicas
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of specialized chemicals and materials, owing to its unique properties.
Mecanismo De Acción
The mechanism of action of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonatomethyl group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.
Comparación Con Compuestos Similares
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the phosphonatomethyl group.
Phosphonic acid derivatives: These compounds share the phosphonic acid functional group but have different alkyl or aryl groups attached.
Aminophosphonates: These compounds contain both amino and phosphonate groups, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94230-69-0 |
|---|---|
Fórmula molecular |
C11H25K2NO6P2 |
Peso molecular |
407.46 g/mol |
Nombre IUPAC |
dipotassium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
XDNCIMPVIMWTRR-UHFFFAOYSA-L |
SMILES canónico |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


